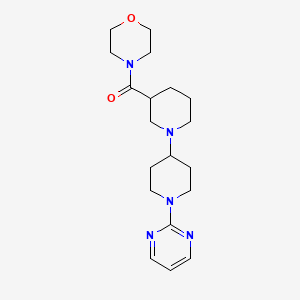![molecular formula C19H25N3O2 B5362462 4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)
4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has gained attention due to its unique chemical properties and potential therapeutic applications.
作用機序
The mechanism of action of 4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine is not fully understood. However, it is believed that this compound acts as a modulator of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to have an affinity for certain receptors in the brain, such as the 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to have an effect on the activity of certain receptors in the brain, such as the 5-HT2A receptor.
実験室実験の利点と制限
One of the main advantages of using 4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine in lab experiments is its unique chemical properties. This compound has been shown to have a number of potential therapeutic applications, and it has been extensively studied for its potential use in drug discovery. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have a number of potential side effects, and it should be handled with care in a lab setting. Additionally, this compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are a number of potential future directions for research on 4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine. One potential direction is the development of new drugs for the treatment of various diseases, such as Parkinson's disease and schizophrenia. Additionally, this compound could be studied further to better understand its potential applications in neuroscience research. Finally, more research is needed to fully understand the potential limitations and side effects of this compound, as well as its potential interactions with other drugs and compounds.
合成法
The synthesis of 4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, which results in the formation of 3-propyl-1H-pyrazole-5-carbonyl chloride. The next step involves the reaction of 3-propyl-1H-pyrazole-5-carbonyl chloride with piperidine, which results in the formation of 1-(3-propyl-1H-pyrazol-5-yl)piperidine. The final step involves the reaction of 1-(3-propyl-1H-pyrazol-5-yl)piperidine with benzyl chloroformate, which results in the formation of this compound.
科学的研究の応用
4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of neuroscience, where it has been used to study the role of certain neurotransmitters in the brain. Additionally, this compound has been studied for its potential applications in drug discovery, where it has been used to develop new drugs for the treatment of various diseases.
特性
IUPAC Name |
(4-phenylmethoxypiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-6-16-13-18(21-20-16)19(23)22-11-9-17(10-12-22)24-14-15-7-4-3-5-8-15/h3-5,7-8,13,17H,2,6,9-12,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVRITQNHVOPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCC(CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5362392.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5362394.png)

![N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-nitrobenzamide](/img/structure/B5362417.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(4-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5362435.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)

![2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)
![2-[5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2-furyl]benzonitrile](/img/structure/B5362471.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5362486.png)
![N-cyclopropyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5362493.png)